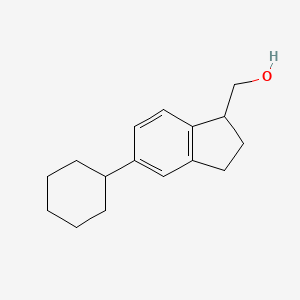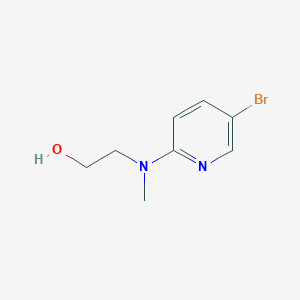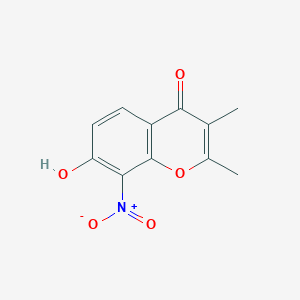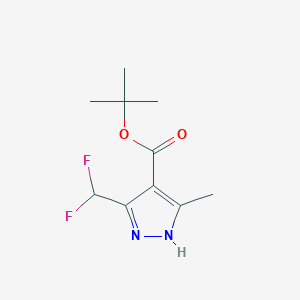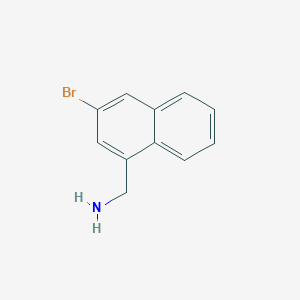
1-(Aminomethyl)-3-bromonaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Aminomethyl)-3-bromonaphthalene is an organic compound that belongs to the class of naphthalene derivatives It features a bromine atom and an aminomethyl group attached to the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Aminomethyl)-3-bromonaphthalene can be synthesized through several methods. One common approach involves the bromination of 1-(Aminomethyl)naphthalene using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to achieve high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Aminomethyl)-3-bromonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The aminomethyl group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form 1-(Aminomethyl)naphthalene using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), and catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).
Major Products:
- Substitution reactions yield various substituted naphthalene derivatives.
- Oxidation reactions produce imines or nitriles.
- Reduction reactions regenerate the parent 1-(Aminomethyl)naphthalene.
Wissenschaftliche Forschungsanwendungen
1-(Aminomethyl)-3-bromonaphthalene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(Aminomethyl)-3-bromonaphthalene involves its interaction with molecular targets through various pathways:
Vergleich Mit ähnlichen Verbindungen
1-(Aminomethyl)-3-bromonaphthalene can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 1-(Aminomethyl)naphthalene, 3-Bromonaphthalene, 1-(Aminomethyl)-2-bromonaphthalene.
Uniqueness: The presence of both the bromine atom and the aminomethyl group in this compound provides unique reactivity and interaction profiles compared to its analogs.
Eigenschaften
Molekularformel |
C11H10BrN |
|---|---|
Molekulargewicht |
236.11 g/mol |
IUPAC-Name |
(3-bromonaphthalen-1-yl)methanamine |
InChI |
InChI=1S/C11H10BrN/c12-10-5-8-3-1-2-4-11(8)9(6-10)7-13/h1-6H,7,13H2 |
InChI-Schlüssel |
FDOLPZCKEIRNEG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C=C2CN)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



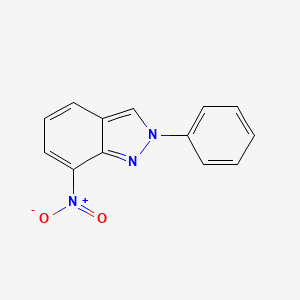

![6'-Methoxy-[3,3'-bipyridine]-2-carboxylic acid](/img/structure/B11874075.png)


